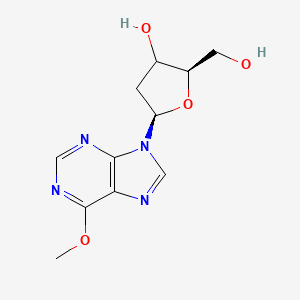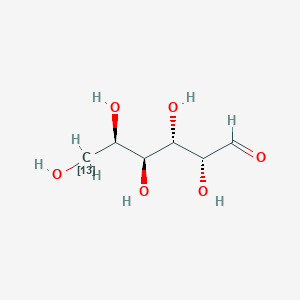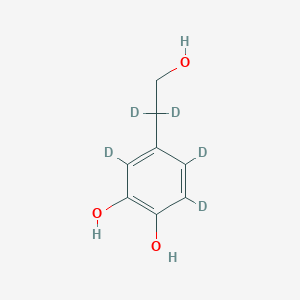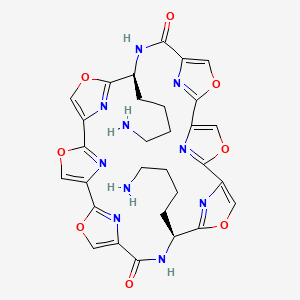
4-Bromobenzaldehyde-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzaldehyde-13C6 is a stable isotope-labeled compound, specifically a carbon-13 labeled version of 4-Bromobenzaldehyde. The compound has the molecular formula C13C6H5BrO and a molecular weight of 190.97 g/mol . It is widely used in scientific research due to its unique isotopic labeling, which allows for detailed tracking and analysis in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde-13C6 can be synthesized through the oxidation of 4-bromotoluene. The process involves two main steps:
Free Radical Bromination: Two bromine atoms are added to the methyl group of 4-bromotoluene to form 4-bromobenzal bromide.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is common to achieve efficient production.
Chemical Reactions Analysis
4-Bromobenzaldehyde-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromobenzoic acid.
Reduction: Reduction reactions can convert it to 4-bromobenzyl alcohol.
Substitution: The bromoaryl group allows it to participate in cross-coupling reactions such as Suzuki coupling and Sonogashira coupling.
Common Reagents and Conditions:
Oxidation: Oxone and acetonitrile are commonly used for selective oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products:
Oxidation: 4-Bromobenzoic acid.
Reduction: 4-Bromobenzyl alcohol.
Substitution: Products like 4-ethynylbenzaldehyde from Sonogashira coupling.
Scientific Research Applications
4-Bromobenzaldehyde-13C6 is extensively used in scientific research, including:
Chemistry: As a precursor in the synthesis of various organic compounds and in studies involving isotopic labeling.
Biology: Used in metabolic studies to trace biochemical pathways.
Medicine: Employed in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 4-Bromobenzaldehyde-13C6 involves its reactivity as an aldehyde and an aryl bromide. The carbon-13 labeling allows for precise tracking in metabolic and chemical processes. It interacts with various molecular targets and pathways, facilitating detailed studies of reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
4-Bromobenzaldehyde: The non-labeled version with similar chemical properties but without the isotopic labeling.
3-Bromobenzaldehyde: An isomer with the bromine atom in a different position on the benzene ring.
2-Bromobenzaldehyde: Another isomer with distinct reactivity due to the position of the bromine atom.
Uniqueness: 4-Bromobenzaldehyde-13C6 is unique due to its carbon-13 labeling, which provides enhanced capabilities for tracking and analysis in scientific research. This isotopic labeling distinguishes it from other similar compounds and makes it invaluable in studies requiring precise quantitation and tracing of chemical and biological processes .
Properties
Molecular Formula |
C7H5BrO |
|---|---|
Molecular Weight |
190.97 g/mol |
IUPAC Name |
4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde |
InChI |
InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI Key |
ZRYZBQLXDKPBDU-ZFJHNFROSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C=O)Br |
Canonical SMILES |
C1=CC(=CC=C1C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
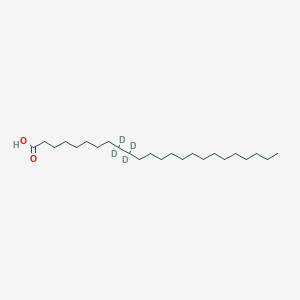
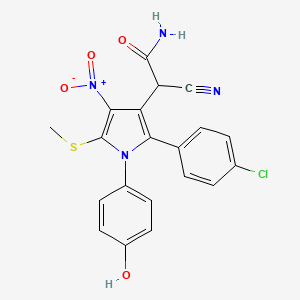
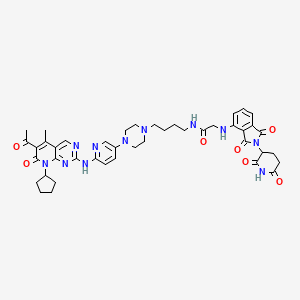

![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
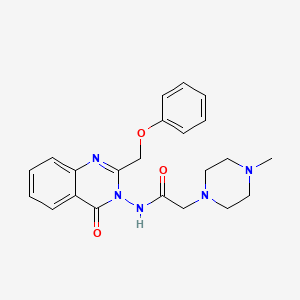
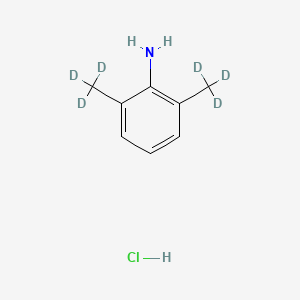

![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
